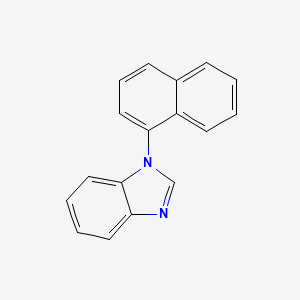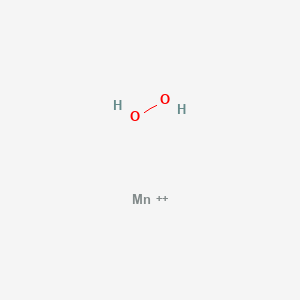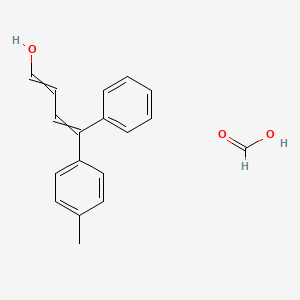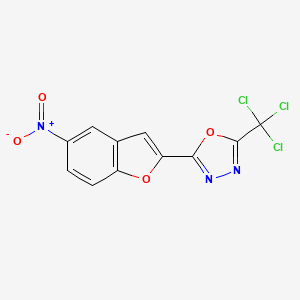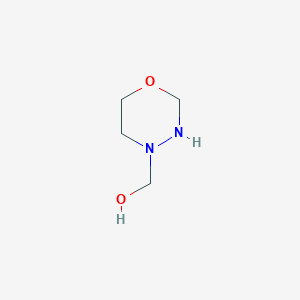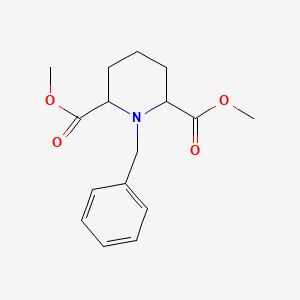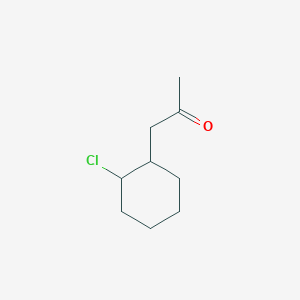
1-(2-Chlorocyclohexyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorocyclohexyl)propan-2-one is an organic compound with the molecular formula C9H15ClO It is a chlorinated derivative of cyclohexylpropanone, characterized by the presence of a chlorine atom on the cyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Chlorocyclohexyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of cyclohexylpropanone using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
1-(2-Chlorocyclohexyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with various functional groups replacing the chlorine atom.
科学的研究の応用
1-(2-Chlorocyclohexyl)propan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chlorocyclohexyl)propan-2-one involves its interaction with specific molecular targets. The chlorine atom on the cyclohexyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the reaction conditions and the presence of other reagents.
類似化合物との比較
Similar Compounds
Cyclohexylpropanone: The parent compound without the chlorine atom.
2-Chlorocyclohexanone: A similar compound with the chlorine atom on the cyclohexanone ring.
1-(2-Bromocyclohexyl)propan-2-one: A brominated analog of 1-(2-Chlorocyclohexyl)propan-2-one.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
90284-93-8 |
|---|---|
分子式 |
C9H15ClO |
分子量 |
174.67 g/mol |
IUPAC名 |
1-(2-chlorocyclohexyl)propan-2-one |
InChI |
InChI=1S/C9H15ClO/c1-7(11)6-8-4-2-3-5-9(8)10/h8-9H,2-6H2,1H3 |
InChIキー |
DMAZSBZKFFUFIH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1CCCCC1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


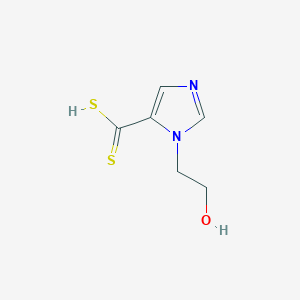
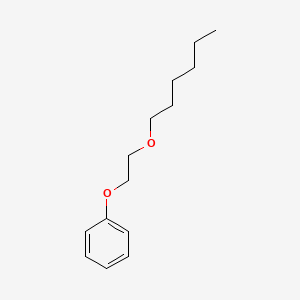
![4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline](/img/structure/B14357352.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene]](/img/structure/B14357360.png)

![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)
